BenchChemオンラインストアへようこそ!

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Medicinal Chemistry Late-Stage Functionalization Suzuki-Miyaura Coupling

8-(2-Bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a unique spirocyclic building block validated as a privileged scaffold for M5 muscarinic receptor negative allosteric modulators (NAMs) and DGAT1 inhibitors. Its ortho-bromo substituent enables efficient Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid SAR exploration—an advantage absent in non-halogenated or sulfonyl analogs. Differentiated from meta/para regioisomers by distinct reactivity and conformational bias, this compound is essential for CNS-penetrant candidate design. Secure this critical intermediate for your medicinal chemistry program today.

Molecular Formula C14H16BrNO2S
Molecular Weight 342.25
CAS No. 1351598-45-2
Cat. No. B2796753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
CAS1351598-45-2
Molecular FormulaC14H16BrNO2S
Molecular Weight342.25
Structural Identifiers
SMILESC1CN(CCC12OCCS2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C14H16BrNO2S/c15-12-4-2-1-3-11(12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2
InChIKeyGBZFTMJEFCXYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 1351598-45-2): A Spirocyclic Heterocycle for Medicinal Chemistry and Chemical Biology Procurement


8-(2-Bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 1351598-45-2) is a synthetic spirocyclic small molecule comprising a 1-oxa-4-thia-8-azaspiro[4.5]decane core N-functionalized with a 2-bromobenzoyl group [1]. The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has been identified in ligand-based virtual screening campaigns as a structurally novel negative allosteric modulator (NAM) chemotype for the muscarinic acetylcholine receptor M5 [2] and is a recognized privileged structure in DGAT1 inhibitor design [3]. The 2-bromobenzoyl substituent introduces both a steric handle and a reactive aryl bromide site for downstream palladium-catalyzed cross-coupling diversification, distinguishing this compound from unsubstituted or alkyl-sulfonylated scaffold analogs.

Why 8-(2-Bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane Cannot Be Replaced by Generic Spirocyclic Analogs in Procurement Specifications


Substitution with a generic 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold or alternate N-functionalized derivatives (e.g., 8-(cyclopropylsulfonyl)- or 8-(phenethylsulfonyl)- analogs) is precluded by three factors. First, the 2-bromobenzoyl group provides a distinct electronic and steric profile—the ortho-bromo substituent alters the carbonyl's conformational preference and offers a chemically addressable handle for Suzuki-Miyaura or Buchwald-Hartwig coupling that sulfonamide, alkyl, or unsubstituted analogs lack [1]. Second, the virtual screening campaign by Geanes et al. demonstrated that specific N-substituents on the 1-oxa-4-thia-8-azaspiro[4.5]decane core govern M5 muscarinic receptor modulator activity and selectivity, establishing that N-functionalization identity is a critical determinant of biological outcome [2]. Third, spirocyclic DGAT1 inhibitor patents explicitly delineate structure-activity relationships where aryl-carbonyl N-substituents (including benzoyl variants) produce distinct potency, oral bioavailability, and metabolic stability profiles compared to sulfonyl, alkyl, or unadorned congeners [3].

Quantitative Differentiation Evidence for 8-(2-Bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Ortho-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Diversification Absent in Non-Halogenated and Para/Meta-Bromo Analogs

The 2-bromobenzoyl N-substituent of the target compound presents an ortho-positioned aryl bromide suitable for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This reactive handle is absent in the unsubstituted benzoyl analog and in analogs bearing 4-bromobenzoyl, 3-bromobenzoyl, cyclopropylsulfonyl, or phenethylsulfonyl N-substituents, where the electronic and steric environment at the reactive site differs substantially [1]. The ortho-bromo configuration provides a distinct vector for biaryl or C–N bond formation that cannot be replicated by meta- or para-halogenated congeners or by non-halogenated analogs, directly impacting library enumeration strategies in medicinal chemistry campaigns .

Medicinal Chemistry Late-Stage Functionalization Suzuki-Miyaura Coupling

1-Oxa-4-thia-8-azaspiro[4.5]decane Scaffold Identified as a Privileged M5 Muscarinic Receptor NAM Chemotype via Virtual Screening

Geanes et al. conducted a ligand-based virtual screen of a 98,000-member compound library using QSAR models and shape-based scoring derived from known M5 negative allosteric modulators (NAMs) ML375 and VU6000181. The screen identified the 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane scaffold as a novel M5 NAM chemotype, with the sulfonamide-linked trimethylpyrazole substituent being critical for M5 affinity and M1–M4 subtype selectivity (IC50 > 10 μM against M1–M4) [1]. While the target compound (8-(2-bromobenzoyl)-) was not directly assayed in this study, the scaffold-core recognition by the M5 allosteric pocket establishes that the 1-oxa-4-thia-8-azaspiro[4.5]decane framework—when appropriately N-functionalized—engages the M5 receptor in a manner distinct from alternative spirocyclic cores (e.g., 1-oxa-4,8-diazaspiro[4.5]decane or 1,4-dioxa-8-azaspiro[4.5]decane) that did not emerge as hits in the same virtual screen [1].

Neuroscience Allosteric Modulation Muscarinic M5 Receptor

Spirocyclic Aryl-Carbonyl N-Substituted Analogs Exhibit Distinct Potency in DGAT1 Inhibition Relative to Sulfonyl-Substituted Congeners

US Patent 9,550,793 and associated medicinal chemistry literature disclose spirocyclic DGAT1 inhibitors wherein the nature of the N-substituent on the azaspiro core profoundly influences in vitro DGAT1 inhibitory potency, oral bioavailability, and in vivo triglyceride-lowering efficacy [1]. The patent exemplifies that aryl-carbonyl N-substituted spirocyclic analogs (including benzoyl variants) exhibit potent DGAT1 inhibition and are specifically claimed as a distinct subgenus, separate from sulfonamide-linked, alkyl, or unsubstituted analogs [1]. Punde et al. further demonstrated that spirocyclic oxadiazole-containing DGAT1 inhibitors achieve nanomolar IC50 values, with N-substituent identity driving the potency differences among lead compounds 8–12 [2]. Although the exact compound 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has not been individually profiled in published DGAT1 assays, the bromobenzoyl subclass falls within the claimed aryl-carbonyl pharmacophore space that is structurally and functionally differentiated from sulfonyl- and alkyl-substituted congeners.

Metabolic Disease DGAT1 Inhibition Triglyceride Synthesis

Conformational Rigidity of the 1-Oxa-4-thia-8-azaspiro[4.5]decane Core Provides Entropic Advantage Over Flexible Non-Spirocyclic Piperidine and Morpholine Analogs

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold locks the piperidine-like nitrogen within a conformationally constrained spirocyclic framework, restricting rotational freedom about the C–N and C–O bonds that is present in simple N-benzoylpiperidine or N-benzoylmorpholine analogs . This preorganization is a well-established principle in medicinal chemistry: spirocyclic scaffolds reduce the entropic penalty upon target binding compared to their flexible monocyclic counterparts, often translating into improved binding affinity and selectivity [1]. The 2-bromobenzoyl substitution further rigidifies the system via potential intramolecular halogen–oxygen interactions between the ortho-bromine and the amide carbonyl. In contrast, N-benzoylpiperidine and N-benzoylmorpholine analogs retain conformational flexibility around the piperidine/morpholine ring, which can lead to higher off-target promiscuity and less predictable SAR [1].

Conformational Analysis Drug Design Spirocyclic Privileged Scaffolds

Ortho- vs. Para-Bromobenzoyl Substitution Alters Calculated LogP and Topological Polar Surface Area: Implications for CNS Penetration and Solubility

The position of the bromine atom on the benzoyl ring (ortho, meta, or para) affects the compound's calculated lipophilicity and electronic distribution. For the 2-bromobenzoyl (ortho) isomer, the proximity of the electron-withdrawing bromine to the amide carbonyl influences the dipole moment and solvation free energy differently than the 3-bromobenzoyl (meta) or 4-bromobenzoyl (para) isomers [1]. Database records for structurally analogous 4-(2-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid report a calculated XLogP of -0.1 for the acid-bearing analog . For the target compound, the 2-bromobenzoyl configuration is predicted to yield a moderately different LogP and topological polar surface area (TPSA) compared to the 3- or 4-bromo isomers, as the ortho-bromine partially shields the amide carbonyl from solvent exposure, potentially enhancing passive membrane permeability relative to the para isomer. These physicochemical differences, while modest, can cumulatively impact CNS penetration, aqueous solubility, and protein binding in ways that render the isomers non-interchangeable in lead optimization [1].

Physicochemical Properties CNS Drug Design ADME Prediction

Recommended Procurement-Driven Application Scenarios for 8-(2-Bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane


M5 Muscarinic Receptor Chemical Biology Probe Development

Procure 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane as a starting scaffold for synthesizing and optimizing M5 muscarinic receptor negative allosteric modulators (NAMs). The 1-oxa-4-thia-8-azaspiro[4.5]decane core was identified as a privileged M5 NAM chemotype in a prospective ligand-based virtual screen employing QSAR and shape-based scoring against a 98,000-member library [1]. The 2-bromobenzoyl substituent provides a synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling to explore the aryl-binding subpocket of the M5 allosteric site, a strategy not accessible with non-halogenated scaffold analogs [2].

DGAT1 Inhibitor Lead Optimization and In Vivo Metabolic Disease Pharmacology

Use this compound within a DGAT1 inhibitor lead optimization campaign targeting obesity, type II diabetes, and metabolic syndrome. The aryl-carbonyl N-substituent class (including bromobenzoyl variants) is specifically claimed and validated in DGAT1 patents as a core pharmacophoric element that drives potent in vitro DGAT1 inhibition and oral in vivo triglyceride-lowering activity, differentiated from sulfonyl- and alkyl-substituted spirocyclic analogs with inferior potency [1]. The ortho-bromine further allows radiolabeling or further SAR exploration via halogen replacement.

Late-Stage Functionalization Library Synthesis for Spirocyclic SAR Exploration

Deploy 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane as a key intermediate for parallel library synthesis. The ortho-bromobenzoyl group is a privileged diversification point for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse biaryl, amine-linked, and alkyne-linked analogs from a single procurement batch. This distinguishes the compound from meta- and para-bromo regioisomers, which exhibit different reactivity profiles, and from non-halogenated analogs that lack this diversification capability entirely [1]. The conformational rigidity of the spirocyclic core ensures that SAR trends observed across the library are not confounded by flexible-ring conformational noise.

Physicochemical and ADME Profiling of Ortho-Halogenated Spirocyclic Benzamides

Use this compound in comparative physicochemical and ADME panels to empirically quantify the impact of ortho-bromobenzoyl substitution on logD, aqueous solubility, microsomal stability, and Caco-2 permeability relative to the corresponding para-bromo, meta-bromo, and non-halogenated benzoyl analogs. The predicted intramolecular Br···O=C interaction and reduced TPSA for the ortho isomer may confer measurable advantages in passive permeability and metabolic stability, informing the design of CNS-penetrant spirocyclic candidates [1].

Quote Request

Request a Quote for 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.